omega-Hydroxy-pimavanserin

Description

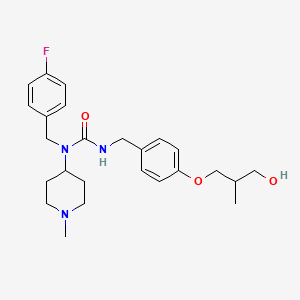

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[[4-(3-hydroxy-2-methylpropoxy)phenyl]methyl]-1-(1-methylpiperidin-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34FN3O3/c1-19(17-30)18-32-24-9-5-20(6-10-24)15-27-25(31)29(23-11-13-28(2)14-12-23)16-21-3-7-22(26)8-4-21/h3-10,19,23,30H,11-18H2,1-2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUCOFXCVUUXAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134815-73-8 | |

| Record name | 1-((4-Fluorophenyl)methyl)-3-((4-(3-hydroxy-2-methyl-propoxy)phenyl)methyl)-1-(1-methyl-4-piperidyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1134815738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((4-FLUOROPHENYL)METHYL)-3-((4-(3-HYDROXY-2-METHYL-PROPOXY)PHENYL)METHYL)-1-(1-METHYL-4-PIPERIDYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQJ5ZJL96U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Omega Hydroxy Pimavanserin

Strategies for the Laboratory Synthesis of omega-Hydroxy-pimavanserin and Related Hydroxylated Analogues

The introduction of a hydroxyl group at the terminal position of the isobutoxy side chain of pimavanserin (B1677881) presents a significant synthetic challenge due to the presence of multiple potentially reactive C-H bonds. Both chemical and biological methods have been explored to achieve this transformation with precision and efficiency.

Chemical Routes for Site-Specific Hydroxylation of Pimavanserin Scaffolds

Direct, site-specific hydroxylation of the terminal methyl group of the isobutoxy moiety in the intact pimavanserin molecule is a complex task. Modern synthetic organic chemistry offers several advanced techniques for late-stage C-H functionalization that could theoretically be applied. These methods often rely on sophisticated catalysts to direct the oxidation to a specific, unactivated C-H bond.

While specific literature detailing the direct terminal hydroxylation of pimavanserin is scarce, general principles of site-selective C-H oxidation can be considered. These reactions often employ metal-based catalysts (e.g., iron, manganese, or rhodium complexes) that can generate highly reactive oxidizing species. The selectivity of these reactions is governed by a combination of electronic, steric, and stereoelectronic factors within the substrate molecule. For a molecule like pimavanserin, achieving selectivity for the primary C-H bonds of the isobutyl group over the numerous other secondary and tertiary C-H bonds, as well as potentially reactive sites on the aromatic rings and the piperidine (B6355638) moiety, would require a highly specialized catalytic system.

Table 1: Potential Chemical Strategies for Site-Specific Hydroxylation

| Strategy | Catalyst Type | Potential Advantages | Potential Challenges |

| Directed C-H Oxidation | Metal complexes with directing groups | High regioselectivity | Requires modification of the substrate to introduce a directing group. |

| Non-directed C-H Oxidation | Iron or Manganese porphyrin-type catalysts | Can be applied to the unmodified substrate. | Achieving high selectivity for the terminal methyl group can be difficult. |

| Photoredox Catalysis | Organic or inorganic photocatalysts | Mild reaction conditions | Substrate scope and selectivity can be limited. |

Chemoenzymatic and Biocatalytic Approaches to omega-Hydroxylation

Biocatalytic methods, particularly those employing cytochrome P450 (CYP) monooxygenases, represent a powerful and often highly selective alternative to traditional chemical synthesis for the hydroxylation of drug molecules. These enzymes are nature's primary tools for metabolizing xenobiotics and often exhibit remarkable regioselectivity and stereoselectivity.

The metabolic transformation of pimavanserin is known to be mediated by CYP enzymes, primarily CYP3A4 and CYP3A5, with minor contributions from other isoforms. In vivo, these enzymes are responsible for the formation of various metabolites, including hydroxylated derivatives.

For the preparative synthesis of this compound, whole-cell biotransformation systems or isolated enzymes can be employed. The use of microorganisms that express specific CYP enzymes offers a practical approach. For instance, fungi from the Cunninghamella genus are well-known for their ability to hydroxylate a wide range of drug compounds at positions that are often analogous to those observed in human metabolism. While direct evidence for the production of this compound by Cunninghamella species has not been detailed in publicly available literature, this approach remains a viable and attractive strategy for its synthesis.

Enzyme engineering and directed evolution can be used to further enhance the activity and selectivity of CYP enzymes for the specific terminal hydroxylation of the pimavanserin isobutyl group. By modifying the amino acid sequence of the enzyme's active site, it is possible to create variants with improved performance for a desired transformation.

Table 2: Biocatalytic Approaches for omega-Hydroxylation of Pimavanserin

| Biocatalyst Type | Approach | Key Features |

| Whole-Cell Biotransformation | Fermentation with microorganisms (e.g., Cunninghamella sp.) | Cost-effective, cofactor regeneration is handled by the cell. |

| Isolated Enzymes | Purified cytochrome P450 enzymes (e.g., engineered P450 BM3) | Higher purity of the product, easier optimization of reaction conditions. |

| Chemoenzymatic Synthesis | Combination of chemical steps with enzymatic hydroxylation | Can leverage the strengths of both synthetic approaches. |

Precursor Chemistry and Reaction Mechanisms for Hydroxylated Pimavanserin Derivatives

The synthesis of pimavanserin itself is well-established and provides the necessary precursors for the synthesis of its hydroxylated analogues. The core structure is typically assembled through the coupling of three key fragments: N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, a carbonyl source, and (4-isobutoxyphenyl)methanamine.

A plausible synthetic route to this compound would involve the synthesis of a precursor that already contains the hydroxylated side chain. This would entail starting with a protected version of 4-(hydroxymethyl)phenol, which can be alkylated with a suitable isobutyl derivative bearing a protected hydroxyl group. Subsequent functional group manipulations would lead to the desired (4-(omega-hydroxyisobutoxy)phenyl)methanamine precursor, which can then be incorporated into the final pimavanserin scaffold using established urea-forming methodologies.

The reaction mechanism for the enzymatic hydroxylation by cytochrome P450 enzymes involves a well-characterized catalytic cycle. The key steps include the activation of molecular oxygen by the heme iron center to generate a highly reactive iron(IV)-oxo species (Compound I). This species is a powerful oxidant capable of abstracting a hydrogen atom from an unactivated C-H bond, followed by a radical rebound step to form the hydroxylated product. The regioselectivity of this process is determined by the precise positioning of the substrate within the enzyme's active site.

Design and Synthesis of Labeled this compound Analogues for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for a variety of mechanistic and pharmacokinetic studies. The synthesis of labeled this compound, for example with carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), would enable detailed investigations into its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential off-target interactions.

The design of a synthesis for a labeled analogue requires careful consideration of the label's position. For metabolic stability studies, the label should be placed in a part of the molecule that is not expected to be cleaved during metabolism. For ¹⁴C-labeling, a common strategy is to introduce the isotope into a stable part of the molecular backbone. This could be achieved by using a ¹⁴C-labeled precursor in the synthesis of one of the key fragments, such as labeled 4-fluorobenzaldehyde (B137897) or 1-methyl-4-piperidone.

The synthesis of a labeled version of the hydroxylated side chain would be more complex. It might involve the use of ¹⁴C-labeled isobutylene (B52900) oxide or a related small, labeled building block.

Deuterium (B1214612) (²H) labeling can also be valuable for mechanistic studies, particularly for investigating kinetic isotope effects in enzymatic reactions. The synthesis of a deuterated version of the isobutoxy group could provide insights into the C-H bond cleavage step of the hydroxylation reaction.

The synthesis of any radiolabeled compound must be carried out in specialized facilities with appropriate handling and purification procedures to ensure radiological safety and high radiochemical purity of the final product.

Metabolic Pathways and Biotransformation of Pimavanserin Leading to Omega Hydroxy Pimavanserin

Identification of Enzymatic Systems Catalyzing omega-Hydroxylation of Pimavanserin (B1677881).

The metabolic conversion of pimavanserin, including its hydroxylation, is primarily mediated by specific enzyme systems within the liver.

Pimavanserin's metabolism is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. fda.govnih.gov The primary isoforms responsible for its biotransformation are CYP3A4 and CYP3A5. fda.govdrugbank.com These enzymes are crucial for the majority of phase I oxidative reactions. While CYP3A4 is explicitly identified as the major enzyme responsible for forming the main active metabolite, AC-279 (the N-desmethylated product), the hydroxylation reactions, including omega-hydroxylation, are also principally attributed to this enzymatic system. drugbank.comnih.gov

| Enzyme Family | Specific Isoform | Role in Pimavanserin Metabolism |

| Cytochrome P450 (CYP) | CYP3A4 | Major contributor to overall metabolism and formation of the primary active metabolite (AC-279). fda.govdrugbank.com |

| CYP3A5 | Major contributor to overall metabolism. fda.govnih.gov | |

| CYP2D6 | Minor contributor to overall metabolism. nih.gov | |

| CYP2J2 | Minor contributor to overall metabolism. nih.gov |

Beyond the cytochrome P450 system, other enzymes contribute to the metabolic profile of pimavanserin. Flavin-containing monooxygenase (FMO) enzymes are also involved in its metabolism. fda.gov FMOs are a complementary enzyme system to CYPs and are known for oxygenating soft, nucleophilic heteroatom-containing compounds. nih.gov While their primary role often involves N- and S-oxidation, their participation in the broader metabolic clearance of pimavanserin is established. fda.govtexas.gov

In Vitro Metabolic Stability and Metabolite Profiling Studies for omega-Hydroxy-pimavanserin Formation.

In vitro studies using various biological systems are essential for characterizing the metabolic fate of pimavanserin and identifying its metabolites, including this compound.

Studies utilizing liver microsomes from different species have been instrumental in understanding the metabolic stability and pathways of pimavanserin. fda.gov Human liver microsomes, which are rich in CYP enzymes, have been used to confirm the central role of CYP3A4 in pimavanserin's biotransformation. fda.gov In these in vitro systems, pimavanserin was found to be relatively stable in microsomes from humans, monkeys, and rats over a 40-minute incubation period. fda.gov

Metabolite profiling from these studies identified the N-desmethylated metabolite, AC-279, as the major metabolite in humans and monkeys. fda.gov Further investigations using cultured human hepatocytes have also been employed to study the induction potential of pimavanserin and its metabolites on CYP enzymes. fda.gov

Microbial transformation serves as a valuable in vitro model for predicting and generating metabolites of drugs, sometimes yielding compounds that are difficult to synthesize chemically. Fungi from the genus Cunninghamella are known to metabolize a wide array of drugs in a manner similar to mammalian enzyme systems, largely due to their own cytochrome P450 enzymes. mdpi.com

A study involving the incubation of pimavanserin with Cunninghamella blakesleeana AS 3.970 resulted in the identification of ten previously unreported metabolites. The primary metabolite, designated M1, was identified as 1-(4-fluorobenzyl)-3-(4-(2-hydroxy-2-methylpropoxy)benzyl)-1-(1-methylpiperidin-4-yl)urea, which is a direct product of omega-hydroxylation on the isobutoxy side chain of pimavanserin. mdpi.com

| Microbial System | Key Findings | Major Hydroxylated Metabolite Identified |

| Cunninghamella blakesleeana AS 3.970 | Successfully transformed pimavanserin, producing 10 novel metabolites. mdpi.com | This compound (Metabolite M1: 1-(4-fluorobenzyl)-3-(4-(2-hydroxy-2-methylpropoxy)benzyl)-1-(1-methylpiperidin-4-yl)urea). mdpi.com |

| C. blakesleeana AS 3.910 | Demonstrated positive transformation of pimavanserin. mdpi.com | Not specified |

| C. blakesleeana AS 3.153 | Demonstrated positive transformation of pimavanserin. mdpi.com | Not specified |

| C. elegans AS 3.156 | Demonstrated positive transformation of pimavanserin. mdpi.com | Not specified |

| C. elegans AS 3.2028 | Demonstrated positive transformation of pimavanserin. mdpi.com | Not specified |

Species-Specific Differences in the Metabolic Formation of this compound in Preclinical Models.

Significant differences in drug metabolism are often observed between species, which is a critical consideration in preclinical development. In vitro studies with pimavanserin have highlighted these variations. fda.gov

While pimavanserin is stable in human, monkey, and rat liver microsomes, it degrades rapidly in dog liver microsomes, with less than 50% remaining after a 10-minute incubation. fda.gov Furthermore, the metabolic profile differs markedly. The major metabolite in dog microsomes was identified as AC-423, in contrast to the major human and monkey metabolite, AC-279. fda.gov Rat liver microsomes were found to produce both AC-279 and high levels of AC-423, indicating a metabolic pathway that shares features with both dogs and humans. fda.gov

Preclinical studies in mouse models have also been conducted to evaluate the pharmacological effects of pimavanserin, underscoring the importance of understanding its metabolic fate in these animal models to properly interpret the results. nih.gov

| Species | In Vitro Metabolic Stability (Liver Microsomes) | Major Metabolite(s) Identified |

| Human | Stable | AC-279 (N-desmethylated) fda.gov |

| Monkey | Stable | AC-279 (N-desmethylated) fda.gov |

| Rat | Stable | AC-279 and AC-423 fda.gov |

| Dog | Rapid Degradation | AC-423 fda.gov |

| Mouse | Stable | Not specified fda.gov |

Preclinical Pharmacological Data for this compound Not Publicly Available

Following a comprehensive review of scientific literature and drug databases, detailed preclinical pharmacological data for the specific compound "this compound" is not available in the public domain. Extensive searches for this particular metabolite of pimavanserin did not yield the specific in vitro and cellular characterization data required to populate the requested article outline.

While studies have confirmed that hydroxylation is one of the metabolic pathways for pimavanserin, and various hydroxylated metabolites have been detected in preclinical studies, their specific pharmacological profiles are not detailed in available literature. For instance, one study in rats identified numerous phase I metabolites, including products of hydroxylation, but did not provide characterization of their receptor binding or functional activity.

Consequently, it is not possible to provide the requested detailed analysis, including serotonin (B10506) receptor interaction profiling, investigation of inverse agonist or antagonist activity, ligand-receptor binding kinetics, or studies on the modulation of intracellular signaling pathways and enzyme activity specifically for a compound identified as "this compound."

Preclinical Pharmacological Characterization of Omega Hydroxy Pimavanserin

Preclinical In Vivo Pharmacological Activity Assessments (Mechanistic Focus) in Animal Models

Receptor Occupancy Investigations in Animal Models

Direct in vivo receptor occupancy studies for omega-hydroxy-pimavanserin are not readily found in the public domain. However, extensive in vitro binding data and in vivo studies on pimavanserin (B1677881) provide a strong indication of its target engagement. This compound, like its parent compound, exhibits high affinity for the 5-HT2A receptor and a lower affinity for the 5-HT2C receptor, with negligible binding to dopamine (B1211576) D2 receptors and a wide range of other receptors. fda.gov

An FDA document confirms that this compound (AC-279) has a receptor activity profile similar to pimavanserin, characterized as a potent 5-HT2A antagonist and a moderately potent 5-HT2C antagonist. fda.gov The binding affinities from in vitro studies are detailed in the table below.

In Vitro Receptor Binding Affinities of this compound (AC-279)

| Receptor | Binding Affinity (Ki value) |

|---|---|

| Serotonin (B10506) 5-HT2A | Potent antagonist |

| Serotonin 5-HT2C | Moderate antagonist |

| Serotonin 5-HT2B | No significant activity |

A study in rats demonstrated that the effects of pimavanserin on reversing psychosis-like behaviors were paralleled by a selective 5-HT2A inverse agonist, but not by a selective 5-HT2C inverse agonist, highlighting the primary importance of 5-HT2A receptor engagement in vivo. nih.gov

Analytical Methodologies for Quantification and Identification of Omega Hydroxy Pimavanserin

Chromatographic Separation Techniques for omega-Hydroxy-pimavanserin

Chromatographic techniques are fundamental for separating metabolites from parent drugs and endogenous components in biological matrices. The polarity of this compound, increased by the addition of a hydroxyl group, influences the choice and optimization of these methods.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drug metabolites due to its high sensitivity and selectivity. scirp.orgscirp.org While studies often focus on Pimavanserin (B1677881) and its major active metabolite, AC-279 (N-desmethyl-pimavanserin), the methodologies are directly applicable to other metabolites like this compound. scirp.orgscirp.orgfda.gov

Research on the metabolic profile of Pimavanserin in rats using ultrahigh-performance liquid chromatography (UHPLC) combined with Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) successfully identified 23 metabolites. nih.gov The metabolic pathways included hydroxylation, indicating the presence of hydroxylated isomers like this compound in various biological samples such as plasma, bile, urine, and feces. nih.gov Another study involving the microbial transformation of Pimavanserin identified ten metabolites, with the major product being a hydroxylated form, 1-(4-fluorobenzyl)-3-(4-(2-hydroxy-2-methylpropoxy)benzyl)-1-(1-methylpiperidin-4-yl) urea (B33335) (M1). mdpi.com This metabolite was identified and characterized using LC-MS/MS. mdpi.com

The development of a sensitive and rapid LC-MS/MS method for Pimavanserin and its active metabolite in mouse plasma involved protein precipitation for sample preparation and chromatographic separation on a C18 column. scirp.orgscirp.org Such methods provide a foundation for developing assays specific to this compound.

Below is a table summarizing typical LC-MS/MS parameters used for the analysis of Pimavanserin and its metabolites, which can be adapted for this compound.

| Parameter | Description | Source |

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC/UPLC) | nih.govresearchgate.netresearchgate.net |

| Column | Reversed-phase, typically C18 (e.g., Phenomenex C18, ACQUITY BEH C18) | scirp.orgscirp.orgresearchgate.netresearchgate.net |

| Mobile Phase | Gradient elution with an aqueous phase (e.g., 0.1% formic acid in water, ammonium (B1175870) acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid) | scirp.orgscirp.orgmdpi.comresearchgate.net |

| Flow Rate | 0.2 - 0.5 mL/min | scirp.orgscirp.orgresearchgate.net |

| Ionization Source | Electrospray Ionization (ESI), positive mode | scirp.orgscirp.org |

| Mass Spectrometer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (HRMS) like FT-ICR-MS or Q-TOF | nih.govnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification | researchgate.net |

| Sample Preparation | Protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction | scirp.orgscirp.orgresearchgate.net |

There is limited to no specific information in the literature regarding the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. This is likely because Pimavanserin and its metabolites are relatively large, polar, and non-volatile molecules. Such compounds are generally not suitable for direct GC-MS analysis without chemical derivatization to increase their volatility and thermal stability. Techniques like LC-MS are preferred for their ability to analyze such compounds in their native state.

High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for the analysis of pharmaceutical compounds and their impurities. irjmets.com Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Pimavanserin and its related substances. nih.govirjmets.com These methods can be adapted to quantify this compound.

Method development typically involves optimizing the stationary phase, mobile phase composition, pH, and detector wavelength to achieve adequate separation and sensitivity. For Pimavanserin and its impurities, C18 or other reversed-phase columns are frequently used. mdpi.comirjmets.com The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol (B129727). mdpi.comirjmets.com A study on the microbial transformation of Pimavanserin utilized HPLC with UV detection at 210 nm for monitoring the reaction. mdpi.com Another method for Pimavanserin and its impurities used a phosphate (B84403) buffer at pH 2.5 and a mixture of acetonitrile and methanol as the mobile phase, with UV detection at 225 nm. irjmets.com

The table below outlines typical parameters for HPLC method development for Pimavanserin-related compounds.

| Parameter | Description | Source |

| Stationary Phase (Column) | Zorbax Bonus RP (C18), Hypersil BDS C18 | mdpi.comirjmets.com |

| Mobile Phase A (Aqueous) | Phosphate buffer (pH 2.5), 0.1% formic acid with ammonium acetate | mdpi.comirjmets.com |

| Mobile Phase B (Organic) | Acetonitrile, Methanol, or a mixture | mdpi.comirjmets.com |

| Elution Mode | Gradient | irjmets.com |

| Flow Rate | 1.0 mL/min | mdpi.comirjmets.com |

| Column Temperature | 40-50 °C | mdpi.comirjmets.com |

| Injection Volume | 10-20 µL | mdpi.comirjmets.com |

| UV Detection Wavelength | 210 nm, 225 nm | mdpi.comirjmets.com |

Spectroscopic Identification Methods for Structural Elucidation of this compound

Spectroscopic methods are indispensable for the unambiguous structural elucidation of new chemical entities, including drug metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. In the context of drug metabolism, NMR is used to confirm the exact site of modification on the parent drug molecule. For this compound, 1H and 13C NMR would be essential to confirm that hydroxylation occurred on the terminal carbon of the isobutyl group.

A study that identified a hydroxylated metabolite of Pimavanserin (M1) through microbial transformation utilized both LC-ESI-MS and NMR to confirm its structure. mdpi.com The introduction of a hydroxyl group would lead to characteristic changes in the NMR spectrum compared to the parent Pimavanserin. Specifically, for this compound:

¹H NMR: The signal for the methyl protons of the isobutyl group would be replaced by signals corresponding to the -CH2OH group. A new signal for the hydroxyl proton (OH) would appear, though its chemical shift can be variable and it may exchange with deuterium (B1214612) in certain solvents. researchgate.netslu.se The protons on the carbon adjacent to the new hydroxyl group would show a downfield shift.

¹³C NMR: The carbon atom bearing the new hydroxyl group would experience a significant downfield shift (deshielding).

2D NMR: Techniques such as COSY, HSQC, and HMBC would be used to establish connectivity and definitively assign the position of the hydroxyl group.

While specific NMR data for this compound is not publicly available, data for Pimavanserin and its derivatives provide a reference for expected chemical shifts. researchgate.netnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be very similar to that of Pimavanserin, with the key difference being the presence of a hydroxyl group.

The principal new feature in the IR spectrum of this compound would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The spectrum would also retain the characteristic peaks of the parent Pimavanserin molecule, including:

C=O stretching of the urea group.

C-N stretching vibrations.

Aromatic C-H and C=C stretching.

Aliphatic C-H stretching.

C-F stretching from the fluorophenyl group.

IR spectroscopy was used in the characterization of Pimavanserin during its synthesis. researchgate.net

Sample Preparation and Matrix Effects in Preclinical Biological Matrices

The accurate quantification of this compound in preclinical biological matrices, such as mouse or rat plasma, necessitates meticulous sample preparation to remove interfering endogenous components.

Sample Preparation

A common and efficient technique employed for pimavanserin and its metabolites is protein precipitation . scirp.orgscirp.org This method is favored for its simplicity and speed. For instance, in the analysis of pimavanserin and N-desmethyl pimavanserin in mouse plasma, acetonitrile is used to precipitate plasma proteins. scirp.orgscirp.org The procedure typically involves adding a small volume of plasma (e.g., 10 µL) to a larger volume of acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analyte of interest, can then be directly injected into the liquid chromatography-tandem mass spectrometry (LC-MS/MS) system or further processed. scirp.orgnih.gov

Another established method is liquid-liquid extraction (LLE) . In a study quantifying pimavanserin in mouse plasma and brain homogenates, tert-butyl methyl ether was used as the extraction solvent. researchgate.net LLE can offer cleaner extracts compared to protein precipitation, potentially reducing matrix effects.

For the analysis of metabolites from in vitro studies using fungal cultures, a different extraction process is used. After incubation, the culture is typically centrifuged, and the supernatant is extracted with a solvent like ethyl acetate. The organic layers are then combined, dried, and reconstituted in a suitable solvent for analysis.

Matrix Effects

Matrix effects are a significant consideration in bioanalysis, as co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. The assessment of matrix effects is a critical component of method validation.

In a study involving N-desmethyl pimavanserin in mouse plasma, the matrix effect was evaluated by comparing the peak area of the analyte spiked into extracted blank plasma with the peak area of the analyte in a neat solution at the same concentration. scirp.orgscirp.org The results indicated no significant matrix effect for this metabolite, with values ranging from 100.00% to 102.06%. scirp.org This suggests that the protein precipitation method provided a sufficiently clean extract for reliable quantification by LC-MS/MS. Should significant matrix effects be observed for this compound, further optimization of the sample cleanup process or chromatographic separation would be necessary. scirp.orgscirp.org

The following table summarizes the matrix effect data for the related metabolite, N-desmethyl pimavanserin, in mouse plasma.

Table 1: Matrix Effect of N-desmethyl pimavanserin (AC-279) in Mouse Plasma

| Analyte | Concentration (ng/mL) | Matrix Effect (%) |

|---|---|---|

| N-desmethyl pimavanserin | 1.5 | 102.06 |

| N-desmethyl pimavanserin | 150 | 100.00 |

Data from a study on pimavanserin and its N-desmethyl metabolite. scirp.org

Bioanalytical Method Validation for this compound (Accuracy, Precision, Linearity, Limits of Detection and Quantification)

A comprehensive validation of the bioanalytical method is required to ensure that it is reliable and reproducible for its intended purpose. scirp.org The validation is performed in accordance with guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH). scirp.orgnih.gov While specific validation data for this compound is not publicly documented, the validation parameters for the analogous metabolite, N-desmethyl pimavanserin, illustrate the expected performance criteria.

Accuracy and Precision

Accuracy reflects the closeness of the measured concentration to the true value and is expressed as a percentage of the nominal concentration. Precision measures the degree of scatter between a series of measurements and is expressed as the relative standard deviation (RSD). Both are assessed at multiple quality control (QC) concentrations, including the lower limit of quantification (LLOQ), low, medium, and high concentrations.

For N-desmethyl pimavanserin, the intra-day and inter-day accuracy in mouse plasma was reported to be within the range of 93.62% to 105.50%, with precision (RSD) within 10%. nih.govscirp.org For the LLOQ, the acceptance criteria are typically wider, with precision within 20%. scirp.org

The table below presents the accuracy and precision data for the quantification of N-desmethyl pimavanserin in mouse plasma.

Table 2: Accuracy and Precision for N-desmethyl pimavanserin (AC-279) in Mouse Plasma

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

|---|---|---|---|---|---|

| LLOQ | 0.5 | 100.59 | 8.76 | 93.62 | 9.98 |

| Low | 1.5 | 105.50 | 7.65 | 103.42 | 6.54 |

| Medium | 15 | 104.99 | 4.32 | 104.01 | 3.21 |

| High | 150 | 103.98 | 2.98 | 103.87 | 2.55 |

Data derived from a study on pimavanserin and its N-desmethyl metabolite. scirp.org

Linearity

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the instrument response versus the concentration of the analyte over a specified range. For the analysis of pimavanserin's metabolites, a linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r) should be close to 1.0. For pimavanserin and its metabolites, linearity has been established over concentration ranges such as 0.1–300 ng/mL in plasma. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ), specifically the Lower Limit of Quantification (LLOQ), is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For N-desmethyl pimavanserin, the LLOQ in mouse plasma was established at 0.5 ng/mL. scirp.org The sensitivity of modern LC-MS/MS instruments allows for the detection and quantification of metabolites at very low concentrations, which is essential for characterizing their pharmacokinetic profiles.

Theoretical and Mechanistic Considerations of Omega Hydroxy Pimavanserin in Drug Metabolism

Role of omega-Hydroxy-pimavanserin in the Overall Biotransformation Profile of Pimavanserin (B1677881).

The biotransformation of pimavanserin is extensive, primarily occurring in the liver. The process is mainly mediated by the cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5, with minor contributions from CYP2J2, CYP2D6, and other enzymes. fda.govnih.gov This metabolic process leads to the formation of various metabolites.

One of the key metabolic pathways for pimavanserin is N-demethylation, which results in the formation of its major active metabolite, AC-279. fda.govtexas.govfrontiersin.org This metabolite is significant as it retains pharmacological activity and has a considerably longer half-life (approximately 200 hours) compared to the parent drug (approximately 57 hours). nih.govfrontiersin.org

In addition to N-demethylation, pimavanserin undergoes oxidation, including hydroxylation, at various positions on the molecule. While specific details on this compound in publicly available literature are scarce, studies on the microbial transformation of pimavanserin have identified several hydroxylation products. For instance, research using the fungus Cunninghamella blakesleeana identified a major hydroxylation product, 1-(4-fluorobenzyl)-3-(4-(2-hydroxy-2-methylpropoxy)benzyl)-1-(1-methylpiperidin-4-yl)urea. mdpi.com This indicates that the isobutoxy side chain is susceptible to hydroxylation.

The formation of this compound would involve the hydroxylation at the terminal methyl group of the isobutoxy side chain. This type of reaction is a common metabolic pathway for drugs containing alkyl side chains. The resulting hydroxylated metabolite is generally more water-soluble than the parent compound, facilitating its excretion from the body.

Comparison of Pharmacological Profiles of this compound with Parent Compound and Other Metabolites.

Pimavanserin exerts its therapeutic effect primarily through its unique activity as an inverse agonist and antagonist at serotonin (B10506) 5-HT2A receptors. nih.govtexas.gov It has a high binding affinity for 5-HT2A receptors and a lower affinity for 5-HT2C receptors. fda.govnih.gov Crucially, it lacks significant affinity for dopamine (B1211576), adrenergic, histaminergic, or muscarinic receptors, which is thought to contribute to its favorable side-effect profile, particularly the lack of motor function worsening. nih.govtexas.gov

The pharmacological profile of this compound is not as well-defined in the available literature. However, based on general principles of drug metabolism, the introduction of a hydroxyl group can alter a compound's binding affinity and activity at its target receptors. A preliminary molecular docking simulation of a hydroxylation product of pimavanserin suggested that it may exhibit similar binding properties to the 5-HT2A receptor as the parent compound. mdpi.com This suggests that hydroxylated metabolites could potentially retain some level of pharmacological activity. Further research is necessary to definitively characterize the receptor binding profile and functional activity of this compound.

| Compound | Primary Target(s) | Known Activity |

| Pimavanserin | 5-HT2A, 5-HT2C Receptors | Inverse agonist and antagonist with high affinity for 5-HT2A and lower affinity for 5-HT2C. fda.govtexas.gov |

| AC-279 (N-desmethyl-pimavanserin) | 5-HT2A, 5-HT2C Receptors | Active metabolite with a pharmacological profile similar to pimavanserin. texas.govfda.gov |

| This compound | 5-HT2A Receptor (presumed) | Not definitively characterized, but may retain some binding affinity. mdpi.com |

Structure-Activity Relationships of Pimavanserin Metabolites Pertaining to Hydroxylation Sites.

The structure of pimavanserin offers several potential sites for hydroxylation. The location of this hydroxylation can significantly influence the resulting metabolite's pharmacological activity.

Hydroxylation on the Isobutoxybenzyl Group: As demonstrated in microbial transformation studies, the isobutoxy side chain is a site for hydroxylation. mdpi.com Hydroxylation at the terminal omega-carbon to form this compound introduces a polar hydroxyl group. This modification can impact how the molecule fits into the binding pocket of the 5-HT2A receptor. While some studies suggest that such a modification might not abolish activity, it could potentially alter the potency or selectivity of the compound. mdpi.com

Aromatic Hydroxylation: The phenyl rings in the pimavanserin structure are also potential sites for hydroxylation. The position of hydroxylation on these rings would be critical in determining the resulting activity.

Studies exploring pimavanserin analogues have shown that modifications to the chemical structure can lead to compounds with even higher potency as 5-HT2A receptor inverse agonists. acs.org This highlights the sensitivity of the structure-activity relationship for this class of compounds. The specific impact of hydroxylation at the omega position of the isobutoxy group on the inverse agonist activity at the 5-HT2A receptor requires dedicated pharmacological evaluation.

Implications of omega-Hydroxylation for Drug-Drug Interactions at the Metabolic Level.

The metabolism of pimavanserin is heavily reliant on the CYP3A4 and CYP3A5 enzymes. fda.govnih.gov This makes it susceptible to drug-drug interactions with strong inhibitors or inducers of these enzymes.

Inhibitors of CYP3A4/5: Co-administration of pimavanserin with strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) can significantly increase the plasma concentration of pimavanserin, necessitating a dose reduction. nih.govmedscape.com

Inducers of CYP3A4/5: Conversely, co-administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine) can decrease pimavanserin exposure, potentially reducing its efficacy. nih.gov

The formation of this compound is also likely mediated by CYP enzymes. If the same enzymes responsible for the primary metabolism of pimavanserin are also involved in its omega-hydroxylation, then any drug that inhibits or induces these enzymes would affect the formation of this metabolite in a similar manner.

Future Directions and Unanswered Questions in Omega Hydroxy Pimavanserin Research

Development of Advanced Methodologies for In Situ and Real-Time Characterization of omega-Hydroxy-pimavanserin

Current analytical methods for this compound largely depend on liquid chromatography-mass spectrometry (LC-MS) to detect and measure it in biological samples. alwsci.com Although these methods are highly sensitive and specific, they necessitate sample extraction and processing, which prevents the real-time analysis of its formation and distribution in living organisms. alwsci.com

Future research should focus on creating new ways to study this compound directly within living systems and in real time. One promising area is the creation of genetically encoded biosensors or fluorescent probes that can specifically attach to this compound. These tools would allow scientists to see and measure the metabolite's concentration and location inside cells and tissues as it changes, offering a deeper understanding of its behavior at a subcellular level. Another potential advancement lies in ambient ionization mass spectrometry techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), which could permit the direct analysis of tissue surfaces with minimal preparation. ewadirect.com

Table 1: Comparison of Current and Future Methodologies for this compound Analysis

| Feature | Current Methodologies (e.g., LC-MS) | Future Methodologies (e.g., Biosensors, Advanced MS) |

| Analysis Type | Ex vivo, quantitative | In situ, real-time, semi-quantitative to quantitative |

| Sample Preparation | Required (extraction, separation) | Minimal to none |

| Temporal Resolution | Low (single point in time) | High (continuous tracking) |

| Spatial Resolution | Low (based on whole samples) | High (from within cells to entire tissues) |

| Primary Output | Concentration in a bulk sample | Dynamic changes in concentration and location |

Exploration of Novel Interaction Partners or Pathways Modulated by this compound

While pimavanserin's main effect comes from its action on serotonin (B10506) 5-HT2A receptors, the specific effects of its major metabolite, this compound, are not as well known. drugbank.comdusunenadamdergisi.org It is important to investigate if this metabolite has its own unique pharmacological actions or affects different signaling pathways.

Future studies should use broad, high-throughput methods like proteomics and transcriptomics to find new proteins that interact with this compound and to see what gene expression changes it causes. Techniques such as affinity purification-mass spectrometry (AP-MS) could identify proteins that directly bind to the metabolite. Additionally, extensive cell-based screening should be conducted to check for its activity on a wide variety of G-protein coupled receptors (GPCRs), ion channels, and other potential cellular targets. Understanding these interactions will be key to figuring out if this compound contributes to the therapeutic effects or possible side effects of pimavanserin (B1677881).

Theoretical Implications for Drug Design and Metabolic Stability Predictions of Pimavanserin Analogues

The way pimavanserin is metabolized into this compound, mainly by enzymes like CYP3A4, has important consequences for creating new versions of pimavanserin with better properties. nih.govcambridge.org A clear understanding of how the drug's structure relates to its metabolism is essential for making it more stable in the body. nih.gov

Future research should aim to build a detailed pharmacophore model that shows which parts of the pimavanserin molecule are prone to omega-hydroxylation. This will involve making a series of pimavanserin-like molecules with specific changes to the N-(4-fluorobenzyl) group and testing how they are metabolized in vitro. The data from these experiments can then be used to create computer models (QSAR models) that can predict how stable new compounds will be. chemrxiv.org The ultimate goal is to design new molecules that are less likely to be broken down in this way, which could lead to a longer-lasting effect, more consistent drug levels between different people, and fewer interactions with other drugs. nih.gov

Computational Modeling and Simulation of omega-Hydroxylation Processes

Computational methods are a powerful way to support lab experiments on pimavanserin metabolism. Molecular modeling and simulations can give a detailed, atom-by-atom view of how omega-hydroxylation happens. americanpharmaceuticalreview.com

Future work in this area should use a combination of quantum mechanics and molecular mechanics (QM/MM) simulations to model how pimavanserin fits into the active site of the CYP3A4 enzyme. americanpharmaceuticalreview.com These simulations can show the exact positioning of the drug that makes it easy for a hydrogen atom to be removed from the end of the pimavane structure. Molecular dynamics (MD) simulations can also be used to study how the drug enters and leaves the enzyme's active site. The knowledge gained from these computer models can help in the smart design of new pimavanserin-like molecules with different metabolic outcomes, as mentioned in the previous section. These models can also help predict if other CYP enzymes might be involved in metabolizing the drug, giving a more complete picture of its breakdown in the body.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying omega-Hydroxy-pimavanserin in biological matrices?

- Methodology : Use validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) protocols. Key parameters include:

- Chromatographic conditions : C18 column, gradient elution with mobile phases (e.g., 0.1% formic acid in water and acetonitrile).

- Mass spectrometry : Electrospray ionization (ESI) in positive ion mode, monitoring transitions specific to this compound (e.g., precursor → product ion pairs).

- Validation : Assess linearity (1–1000 ng/mL), precision (CV <15%), accuracy (85–115%), and matrix effects .

- Data Table Example :

| Parameter | Value/Range | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | ≥0.995 | USP/ICH guidelines |

| LLOQ | 1 ng/mL | Signal-to-noise ≥5 |

Q. How can researchers ensure ethical compliance when studying this compound metabolites in human trials?

- Methodology :

- Obtain informed consent explicitly stating the compound’s investigational status and potential risks.

- Submit protocols to Institutional Review Boards (IRBs) for approval, including safety monitoring plans (e.g., hepatotoxicity screening).

- Adhere to the Helsinki Declaration (2013) and document adverse events rigorously .

Q. What experimental designs are optimal for preliminary pharmacokinetic profiling of this compound?

- Methodology :

- Conduct in vitro assays (e.g., microsomal stability, plasma protein binding) to predict in vivo behavior.

- Use crossover studies in animal models (e.g., rodents) with dose-ranging (e.g., 1–50 mg/kg) and serial blood sampling for AUC calculations.

- Validate assays per FDA Bioanalytical Method Validation guidelines .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo metabolic studies of this compound be resolved?

- Methodology :

- Replicate experiments : Control variables like enzyme activity (CYP450 isoforms) and species-specific differences.

- Meta-analysis : Apply PRISMA guidelines to systematically evaluate existing studies, assessing bias via Cochrane Risk of Tool .

- Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) models to reconcile discrepancies in clearance pathways .

Q. What strategies are effective for elucidating the neuropharmacological targets of this compound?

- Methodology :

- Binding assays : Radioligand competition studies (e.g., 5-HT2A receptor saturation binding with [³H]-ketanserin).

- Functional assays : Measure cAMP or β-arrestin recruitment in transfected cell lines (e.g., CHO-K1).

- Multi-omics integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map signaling pathways affected by the compound .

Q. How should researchers design studies to address interspecies variability in this compound metabolism?

- Methodology :

- Comparative hepatocyte assays : Test metabolic stability across species (human, rat, dog) using cryopreserved hepatocytes.

- Knockout models : Use CRISPR-Cas9 to silence CYP enzymes (e.g., CYP3A4) in humanized mouse models.

- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to quantify variability .

Methodological Challenges

Q. What steps are critical for validating this compound’s stability under varying storage conditions?

- Methodology :

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).

- Stability-indicating assays : Monitor degradation products via UHPLC-MS/MS and confirm structural integrity via NMR .

Q. How can researchers integrate fragmented pharmacokinetic data into a cohesive model for this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.